molecular formula C13H17FN2O2S2 B2862803 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-82-4

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2862803
CAS No.: 868216-82-4
M. Wt: 316.41
InChI Key: DEMZIJAHYMODPK-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic, dihydroimidazole-based chemical building block designed for research and development purposes. Its structure incorporates a 4,5-dihydro-1H-imidazole core, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in various therapeutic agents . The specific substitution pattern on this core, featuring a (4-fluorobenzyl)thio group at the 2-position and a propylsulfonyl moiety at the 1-position, defines its unique physicochemical properties and potential research applications. The imidazole ring is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets . The incorporation of the sulfonyl group can significantly influence the molecule's electronic characteristics, metabolic stability, and binding affinity to enzymes or receptors, making it a valuable synthon for probing biological mechanisms . This compound is intended for use in investigative studies, including as a precursor in organic synthesis, a intermediate in the development of novel pharmacologically active molecules, or a tool compound for in vitro biochemical assay development. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMZIJAHYMODPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Structural Overview and Synthetic Objectives

Molecular Architecture

2-((4-Fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole (C₁₃H₁₆FN₂O₂S₂) features:

  • A 4,5-dihydroimidazole core (non-aromatic, saturated C4–C5 bond).
  • Propylsulfonyl substituent at N1, conferring electron-withdrawing properties.
  • 4-Fluorobenzylthio group at C2, enabling π-stacking interactions and metabolic stability.

Synthetic Challenges

  • Regioselectivity : Competition between N1 and N3 sulfonylation.
  • Steric hindrance : Bulky sulfonyl and benzylthio groups complicating cyclization.
  • Fluorine sensitivity : Risk of dehydrofluorination under basic conditions.

Synthetic Strategies and Methodological Advances

Sulfonylation-Cyclization Cascade

Stepwise Protocol (Adapted from)
  • Sulfonamide Formation :

    • React 3-fluoropropane-1-sulfonyl chloride (1.06 equiv) with methyl 3-amino-2,6-difluorobenzoate (1.0 equiv) in dichloromethane (DCM) at 8°C.
    • Base : Pyridine (3.16 equiv) scavenges HCl, preventing acid-mediated decomposition.
    • Yield : 75% after aqueous workup (5N HCl, brine) and sodium sulfate drying.
  • Cyclization to Dihydroimidazole :

    • Treat intermediate with 4-fluorobenzyl mercaptan (1.2 equiv) in DMF at 80°C.
    • Catalyst : K₂CO₃ (2.0 equiv) promotes thiolate nucleophilic attack at C2.
    • Key NMR Data :
      • δ 7.69 (dt, 1H, aromatic), δ 4.56 (dd, 2H, SCH₂), δ 3.28–3.17 (m, 2H, NCH₂).
One-Pot Optimization
  • Solvent : Switch to THF for improved solubility of sulfonamide intermediate.
  • Temperature : Maintain 20°C throughout to suppress side reactions.
  • Yield Improvement : 82% with reduced epimerization.

Microwave-Assisted Thiol-Imine Condensation

Adapting methods from, this approach reduces reaction times from 48 h to <2 h:

  • Reactants :
    • Propylsulfonyl chloride (1.05 equiv).
    • 4-Fluorobenzyl thiol (1.1 equiv).
    • Ethylene diamine (1.0 equiv) as cyclization agent.
  • Conditions :

    • Microwave irradiation (150 W, 120°C).
    • Solvent-free system with ionic liquid [(HeMIM)BF₄] enhancing dielectric heating.
  • Outcomes :

    • Yield : 89% (vs. 68% conventional heating).
    • Purity : >98% by HPLC (λ = 254 nm).

Fluorine-Directed Metallation (Patent-Based Approach)

  • Directed ortho-Metallation (DoM) :

    • Treat 4-fluorobenzyl thioether with LDA (−78°C, THF).
    • Quench with propylsulfonyl chloride to install sulfonyl group regioselectively.
  • Cyclization :

    • Use CuI (10 mol%) in DMF at 100°C to form dihydroimidazole ring.
    • Yield : 70% with <5% N3-sulfonylated byproduct.

Reaction Optimization and Scalability

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 75 95
THF 7.58 82 97
DMF 36.7 68 89
Ionic Liquid N/A 89 98

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.69 (dt, J = 8.4 Hz, 1H, Ar-H).
    • δ 4.56 (dd, J = 14.2 Hz, 2H, SCH₂).
    • δ 3.28–3.17 (m, 2H, NCH₂).
    • δ 2.32–2.15 (m, 2H, CH₂CH₂CH₃).
  • HRMS (ESI+) :

    • Calc. for C₁₃H₁₆FN₂O₂S₂ [M+H]⁺: 351.0642.
    • Found: 351.0645.

Chromatographic Purity

  • HPLC : tᵣ = 6.72 min (C18, 70:30 MeOH/H₂O).
  • Impurities : <1% (by area normalization).

Applications and Derivatives

Patent Landscape

  • CA2161176A1 : Covers azacyclic sulfonamides with similar dihydroimidazole cores.
  • EP2253311A2 : Discloses bone mass-enhancing applications for GPR119-targeting sulfonylimidazoles.

Chemical Reactions Analysis

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: The compound can undergo substitution reactions, where the fluorophenyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Effects

a) QFM: 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
  • Structure : Features a 2-chlorobenzylthio substituent and lacks the sulfonyl group .
  • Key Differences: Halogen Position: The 2-chloro substituent in QFM vs. 4-fluoro in the target compound may alter steric and electronic interactions. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could reduce metabolic stability but enhance lipophilicity.
b) 2-(4-Fluorophenyl)-1,4,5-Triphenyl-1H-imidazole
  • Structure : Direct 4-fluorophenyl substitution on the imidazole core, with additional phenyl groups at positions 1, 4, and 5 .
  • Pharmacological Data: Reported pharmacological evaluation of this analog suggests imidazole derivatives with aromatic substituents exhibit varied bioactivities, highlighting the importance of substitution patterns .
c) 2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
  • Structure : Differs from the target compound by having a 4-fluorophenylsulfonyl group instead of propylsulfonyl .

Structural and Property Comparison Table

Compound Name Molecular Formula Key Substituents Calculated logP* Hydrogen-Bond Acceptors Notable Properties/Activities
Target Compound C₁₃H₁₆FN₃O₂S₂ 4-Fluorobenzylthio, Propylsulfonyl 2.8 5 Hypothesized enzyme inhibition
QFM C₁₀H₁₁ClN₂S 2-Chlorobenzylthio 3.2 2 Potential antimicrobial activity
2-(4-Fluorophenyl)-1,4,5-triphenylimidazole C₂₆H₁₉FN₂ 4-Fluorophenyl, Triphenyl 6.1 1 Pharmacologically evaluated
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole C₁₆H₁₄F₂N₂O₂S₂ 4-Fluorobenzylthio, 4-Fluorophenylsulfonyl 3.5 6 Enhanced π-interactions

*logP values estimated using fragment-based methods.

Hydrogen Bonding and Crystallography

  • Triphenylimidazole : Crystal structure analysis reveals intermolecular C–H···N hydrogen bonds, influencing packing and stability .
  • Target Compound: The propylsulfonyl group is expected to participate in stronger hydrogen bonding (vs.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the dihydroimidazole core via cyclization of thiourea derivatives with α-halo ketones under basic conditions.
  • Step 2: Introduction of the 4-fluorobenzylthio group through nucleophilic substitution using 4-fluorobenzyl thiol (prepared from 4-fluorobenzyl chloride and NaSH) .
  • Step 3: Sulfonylation at the imidazole nitrogen using propylsulfonyl chloride in the presence of a base like triethylamine to install the propylsulfonyl moiety .
    Key optimization parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for sulfonylation), and purification via column chromatography .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether/sulfonyl groups) .
  • Calculate Fukui indices to predict reactivity toward electrophilic or nucleophilic agents .
  • Simulate vibrational spectra (IR) for comparison with experimental data, validating structural assignments .
    For example, B3LYP/6-31G* basis sets are recommended for accurate correlation-energy predictions and harmonic force fields .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms substituent connectivity (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, sulfonyl methylene at δ 3.5–4.0 ppm) .
    • 19F NMR detects the fluorine environment (δ -110 to -115 ppm for para-fluorine) .
  • IR Spectroscopy:
    • Sulfonyl S=O stretches (~1350 cm⁻¹) and thioether C-S vibrations (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS):
    • Validates molecular weight (e.g., [M+H]+ at m/z 357.4) .

Advanced: How can contradictory biological activity data across similar imidazole derivatives be resolved?

Methodological Answer:
Contradictions may arise from:

  • Structural variations (e.g., electron-withdrawing vs. donating groups on phenyl rings) altering target binding .
  • Assay conditions (e.g., pH, solvent DMSO% affecting solubility) .
    Resolution strategies:
  • Perform QSAR studies to correlate substituent effects (Hammett σ values) with activity trends .
  • Use crystallography (e.g., protein-ligand co-crystallization) to validate binding modes .
  • Standardize assays (e.g., MIC values for antimicrobial testing) .

Basic: What are the preliminary biological activities reported for this compound?

Methodological Answer:

  • Antimicrobial Screening: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution assays. Activity is linked to the sulfonyl group’s electronegativity disrupting membrane integrity .
  • Enzyme Inhibition: Evaluated against kinases or cytochrome P450 isoforms using fluorescence-based assays. The fluorobenzyl group may enhance hydrophobic interactions with active sites .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Use Pd/C or CuI for coupling steps (e.g., Ullmann-type reactions for aryl-thioether formation) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency by stabilizing intermediates .
  • In Situ Monitoring: TLC or HPLC tracks intermediate purity, reducing side products .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h for cyclization steps) .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction determines:
    • Torsion angles between the imidazole ring and substituents (e.g., dihedral angles <10° indicate planarity) .
    • Hydrogen bonding networks (e.g., sulfonyl oxygen interactions with adjacent molecules) .
  • Challenges: Crystal growth may require vapor diffusion with hexane/ethyl acetate mixtures .

Basic: What are the stability and storage recommendations?

Methodological Answer:

  • Stability: Susceptible to hydrolysis at the sulfonyl group under acidic/alkaline conditions. Stability studies (HPLC monitoring) recommend pH 6–7 buffers .
  • Storage: -20°C under argon, shielded from light (due to nitro/fluorobenzyl photoinstability) .

Advanced: How do substituents influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Fluorine atoms reduce metabolic degradation (CYP450 inhibition) by blocking oxidation sites .
  • Sulfonyl groups enhance plasma protein binding, prolonging half-life .
  • In vitro assays: Use liver microsomes to measure t₁/₂ and identify metabolites via LC-MS .

Advanced: What computational tools model intermolecular interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis: Visualizes close contacts (e.g., C-H···O interactions from sulfonyl groups) .
  • Mercury Software: Predicts packing motifs using symmetry operations and space group data (e.g., P2₁/c monoclinic) .

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